3-Chloro-4-(methylsulfanyl)benzoic acid
Overview
Description
3-Chloro-4-(methylsulfanyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 3-position and a methylsulfanyl group at the 4-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(methylsulfanyl)benzoic acid typically involves the chlorination of 4-(methylsulfanyl)benzoic acid. This reaction can be carried out using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chlorination process. The reaction is conducted in a reactor vessel equipped with temperature and pressure control systems to ensure the efficient conversion of the starting material to the desired product. The resulting product is then purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups, which can be achieved using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield this compound derivatives, such as 3-chloro-4-(methylsulfanyl)benzoic anhydride.
Reduction: Reduction reactions can produce 3-chloro-4-(methylsulfanyl)benzyl alcohol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(methylsulfanyl)benzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is employed in the development of new materials and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism by which 3-Chloro-4-(methylsulfanyl)benzoic acid exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-Chlorobenzoic acid
4-Chlorobenzoic acid
3-Chloro-4-(methylsulfanyl)benzaldehyde
Properties
IUPAC Name |
3-chloro-4-methylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBICPOTGDXESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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